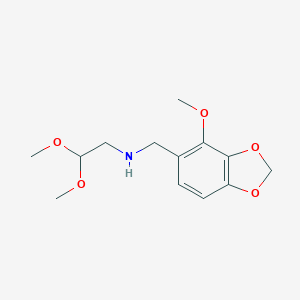

N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is a complex organic compound that features a benzodioxole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is performed under conditions such as the presence of palladium chloride (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine can undergo various types of chemical reactions, including:

Reduction: This involves the addition of hydrogen atoms, often using reagents like sodium borohydride (NaBH4).

Substitution: This involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), often in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.

Substitution: Halides or nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer properties.

Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a biological effect. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

1,3-Benzodioxole: Shares the benzodioxole ring structure but lacks the additional functional groups.

4,5-Dimethoxy-1,3-benzodioxole: Similar structure but different substitution pattern.

N-methyl-2,2-dimethoxyethanamine: Similar amine structure but lacks the benzodioxole ring.

Uniqueness

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Biological Activity

N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C14H19N1O4

- Molecular Weight : 265.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert effects through:

- Monoamine Transporters : Similar compounds have been shown to interact with serotonin and dopamine transporters, potentially influencing mood and behavior.

- Antitumor Activity : Research indicates that derivatives of benzodioxole structures can inhibit tumor cell proliferation.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound through in vitro assays. The following table summarizes the findings from various cell lines:

These results indicate that while the compound shows promising antitumor activity against lung cancer cell lines, it also exhibits cytotoxic effects on normal fibroblasts, suggesting a need for further optimization to enhance selectivity.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been assessed for antimicrobial activity:

- Testing Method : Broth microdilution method against various bacterial strains.

- Results : The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Study on Lung Cancer Cells :

- Researchers investigated the effects of the compound on A549 cells using both 2D and 3D culture systems.

- Results indicated a significant reduction in cell viability in 2D cultures compared to 3D cultures, highlighting the importance of cellular context in drug efficacy.

-

Combination Therapy :

- A study explored the potential of combining this compound with established chemotherapeutic agents.

- Enhanced cytotoxic effects were observed when used in conjunction with certain drugs, suggesting synergistic potential.

Properties

IUPAC Name |

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-15-11(16-2)7-14-6-9-4-5-10-13(12(9)17-3)19-8-18-10/h4-5,11,14H,6-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMPVILIJBJZHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OCO2)CNCC(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.